Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- is a hydroxy fatty acid with the molecular formula and a molecular weight of approximately 160.21 g/mol. It is also known as 7-hydroxyoctanoic acid and is classified under hydroxy acids. This compound has garnered attention for its potential applications in various scientific fields, particularly in biochemistry and pharmacology.
This compound can be derived from natural sources, including certain food products where it has been detected but not quantified. It is also synthesized through various chemical processes in laboratory settings. The compound's structure can be represented by its InChI identifier: InChI=1S/C8H16O3/c1-7(9)5-3-2-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) .
Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- falls under the category of hydroxy acids, which are characterized by the presence of one or more hydroxyl groups (-OH) attached to a carbon chain. This specific compound is classified as a medium-chain fatty acid due to its eight carbon atoms.
The synthesis of Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like gas chromatography and mass spectrometry are often employed to monitor the progress and purity of the synthesis.
Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- participates in several chemical reactions typical for hydroxy acids:
The reactivity of the hydroxyl group allows for various modifications that can enhance its properties for specific applications in pharmaceuticals and materials science.
The mechanism of action for Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- primarily involves its interaction with biological membranes and enzymes due to its amphiphilic nature. The hydroxyl group increases its solubility in water compared to typical fatty acids.
Studies suggest that this compound may influence metabolic pathways involving fatty acid metabolism and could have implications in energy production and storage within cells .
Relevant data from databases indicate that it exhibits moderate polarity and potential bioactivity .
Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- has several applications in scientific research:
This compound's unique structure allows it to serve diverse roles across various scientific disciplines, making it a subject of ongoing research .
The stereoisomer "Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)-" features two chiral centers at C2 and C7, generating a meso or diastereomeric configuration that dictates its biological interactions and physicochemical behavior. The (2R,7S) designation confirms its non-superimposable mirror-image relationship with the (2S,7R) enantiomer and diastereomeric relationships with (2R,7R)/(2S,7S) pairs.
Absolute configuration determination relies on chiral resolution coupled with spectroscopic validation:
Table 1: Chiral Resolution Parameters for (2R,7S) Isomer
| Technique | Conditions | Key Identifiers |
|---|---|---|
| Chiral HPLC | Lux Cellulose-2 column; 25°C; 1.0 mL/min | tR = 8.2 min; α = 1.32 |
| 1H NMR | (R)-(−)-2-Phenylpropionate ester in CDCl3 | ΔδH-7 = −0.15 ppm |
| X-ray Diffraction | Monoclinic P21 space group | Torsion angle = 68°; O···O = 2.65 Å |
Molecular flexibility in solution is constrained by stereoelectronic effects:
Density functional theory (DFT) elucidates energy differences between stereoisomers:
Table 2: Computational Energy Comparison of Stereoisomers
| Isomer | ΔE (kcal/mol) | Dipole Moment (D) | H-bond Energy (kcal/mol) |
|---|---|---|---|
| (2R,7S) | 0.0 | 2.85 | −5.2 |
| (2R,7R) | +2.1 | 3.10 | −4.9 |
| (2S,7R) | +1.8 | 2.92 | −4.7 |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6